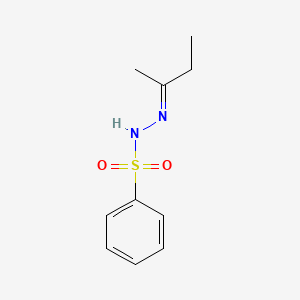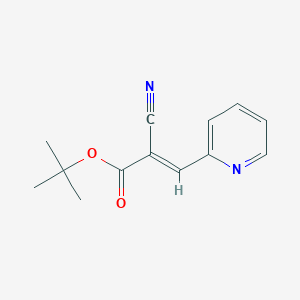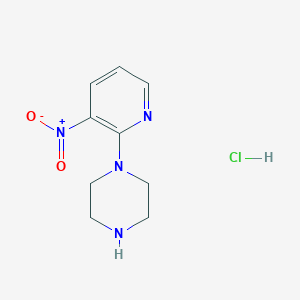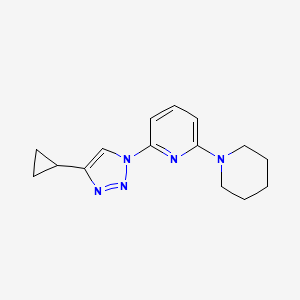
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has shown promising results in various studies.
作用机制
The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, it has been reported to exhibit antioxidant properties and to have a protective effect on the liver. It has also been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate in lab experiments is its broad range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, antioxidant, and antibacterial properties, among others. Additionally, it is relatively easy to synthesize and has been reported to be stable under various conditions.
However, there are also some limitations to using tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate in lab experiments. One of the main limitations is its potential toxicity. Although it has been shown to be relatively safe at low concentrations, higher concentrations may cause cytotoxicity. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for research on tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate. One area of interest is its potential use as a chemopreventive agent. Studies have shown that it may have the ability to inhibit the development of cancer, making it a promising candidate for further research in this area.
Another area of interest is its potential use as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases.
Finally, there is also potential for the development of new derivatives of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate with improved biological activity and reduced toxicity. This could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a promising compound with a broad range of biological activities. Its anticancer, anti-inflammatory, antioxidant, and antibacterial properties make it a promising candidate for further research. Although there are some limitations to its use in lab experiments, its potential for use in the development of new drugs and as a chemopreventive agent make it an exciting area of research for the future.
合成方法
The synthesis of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base. The reaction proceeds via the Michael addition of acrylonitrile to the carbamate group, followed by the elimination of the leaving group to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
科学研究应用
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate has been used in various scientific research studies. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMGNPSVWSXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)

![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)


![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)
